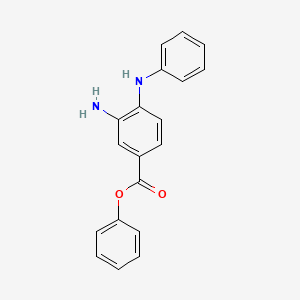

Phenyl 3-amino-4-(phenylamino)benzoate

Description

Contextualization within Aromatic Amine and Benzoate (B1203000) Ester Chemistry

To fully appreciate the scientific intrigue of Phenyl 3-amino-4-(phenylamino)benzoate, it is essential to understand its position within the broader classes of aromatic amines and benzoate esters.

Aromatic Amines: This class of compounds, characterized by an amino group directly attached to an aromatic ring, is fundamental to organic chemistry. wikipedia.org Aromatic amines are widely utilized as precursors in the synthesis of dyes, pesticides, and pharmaceuticals. wikipedia.org The nitrogen atom's lone pair of electrons can be delocalized into the aromatic pi-system, which influences the reactivity of both the amino group and the aromatic ring. pressbooks.pub This electronic interplay is a key factor in the chemical behavior of these molecules.

Benzoate Esters: Benzoate esters are carboxylic acid esters of benzoic acid. They are prevalent in both natural and synthetic chemistry, with applications ranging from fragrances and food preservatives to building blocks in organic synthesis. organic-chemistry.org The ester functional group is a key site for chemical transformations, including hydrolysis, transesterification, and reduction. libretexts.org The stability and reactivity of the ester are influenced by the nature of both the alcohol and the carboxylic acid from which it is derived. organic-chemistry.org

The fusion of these two chemical domains in this compound creates a molecule with a multifaceted chemical personality, offering a platform for diverse chemical modifications.

Table 1: General Characteristics of Aromatic Amines and Benzoate Esters

| Feature | Aromatic Amines | Benzoate Esters |

|---|---|---|

| Defining Functional Group | Amino group (-NH2, -NHR, -NR2) on an aromatic ring | Ester group (-COO-) attached to a benzene (B151609) ring |

| General Reactivity | Nucleophilic at the nitrogen; the aromatic ring is activated towards electrophilic substitution | Electrophilic at the carbonyl carbon; susceptible to nucleophilic acyl substitution |

| Common Applications | Synthesis of dyes, pharmaceuticals, polymers | Flavorings, fragrances, plasticizers, synthetic intermediates |

| Bonding | C-N bond with partial double bond character due to resonance | Polar C=O and C-O bonds |

Significance of the Phenylamino (B1219803) and Amino Functional Groups in Chemical Design

The presence of both a primary amino group (-NH2) and a secondary phenylamino group (-NHPh) on the same aromatic ring is a distinguishing feature of this compound. These functional groups are not merely passive substituents; they actively shape the molecule's properties and potential interactions.

The amino group is a versatile functional group known for its basicity and nucleophilicity, stemming from the lone pair of electrons on the nitrogen atom. chemistrytalk.org It can readily participate in hydrogen bonding, which significantly influences a molecule's solubility and crystal packing. In the context of drug design, the amino group is often a key pharmacophore, enabling interactions with biological targets.

The phenylamino group , also known as an anilino group, introduces a second aromatic ring, which can engage in pi-stacking interactions. This group also possesses a nitrogen atom with a lone pair, though its basicity is generally lower than that of an alkylamine due to the delocalization of the lone pair into the attached phenyl ring. The presence of this group can significantly impact the electronic properties of the molecule and provide additional sites for chemical modification.

The interplay between the electron-donating effects of the amino and phenylamino groups and the electron-withdrawing nature of the benzoate ester carbonyl group is expected to create a unique electronic distribution within the molecule, influencing its reactivity and spectroscopic properties.

Table 2: Properties of Amino and Phenylamino Functional Groups

| Functional Group | Structure | Key Chemical Properties | Potential Roles in Chemical Design |

|---|---|---|---|

| Amino | -NH2 | Basic, Nucleophilic, Hydrogen bond donor | Introduction of polarity, Site for salt formation, Pharmacophore |

| Phenylamino | -NHPh | Weakly basic, Can participate in resonance and pi-stacking | Modulation of electronic properties, Introduction of steric bulk, Platform for further functionalization |

Overview of Research Directions and Academic Relevance

While specific research on this compound is not extensively documented, its structure suggests several promising avenues for investigation. The academic relevance of this compound lies in its potential as a versatile building block and a model system for studying the interplay of multiple functional groups.

Synthetic Chemistry: The development of efficient synthetic routes to this compound and its derivatives is a primary research direction. This would involve exploring various strategies for the selective introduction of the amino and phenylamino groups onto the benzoate framework. Subsequent derivatization of these functional groups could lead to a library of novel compounds with diverse properties.

Materials Science: The presence of aromatic rings and hydrogen-bonding capable groups suggests that derivatives of this compound could be explored as components of novel polymers, dyes, or organic electronic materials. The potential for intramolecular hydrogen bonding and extended pi-conjugation could lead to materials with interesting photophysical or conductive properties.

Medicinal Chemistry: Given that aromatic amines and benzoate esters are common motifs in pharmaceuticals, this compound could serve as a scaffold for the design of new therapeutic agents. Research in this area would focus on synthesizing analogs and evaluating their biological activities. For instance, related structures containing amino and phenylamino groups have been investigated for their potential in various therapeutic areas.

Structure

3D Structure

Properties

Molecular Formula |

C19H16N2O2 |

|---|---|

Molecular Weight |

304.3 g/mol |

IUPAC Name |

phenyl 3-amino-4-anilinobenzoate |

InChI |

InChI=1S/C19H16N2O2/c20-17-13-14(19(22)23-16-9-5-2-6-10-16)11-12-18(17)21-15-7-3-1-4-8-15/h1-13,21H,20H2 |

InChI Key |

ABQXNTBDPXISJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)OC3=CC=CC=C3)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Reaction Strategies for Phenyl 3 Amino 4 Phenylamino Benzoate and Its Analogs

Direct Synthesis Approaches for Phenyl 3-amino-4-(phenylamino)benzoate

The direct synthesis of the target molecule, this compound, can be conceptualized through systematic, multi-step pathways that build the molecule sequentially.

Multi-step Reaction Sequences (e.g., Nitration, Reduction, Esterification Pathways)

A plausible and common strategy for constructing molecules like this compound involves a sequence of nitration, reduction, and esterification. This pathway typically begins with a substituted benzoic acid precursor.

Nitration: The synthesis often commences with an electrophilic aromatic substitution, specifically the nitration of a suitable benzoic acid derivative. For example, a precursor like 4-chlorobenzoic acid could be nitrated to introduce a nitro group at the 3-position. The reaction conditions for nitration must be carefully controlled, often requiring a mixture of concentrated nitric acid and sulfuric acid at low temperatures to manage regioselectivity and prevent side reactions. truman.edumdpi.com

Nucleophilic Aromatic Substitution: The resulting 4-chloro-3-nitrobenzoic acid can then undergo a nucleophilic aromatic substitution with aniline (B41778). This reaction forms the crucial C-N bond, creating the 4-(phenylamino) scaffold. The nitro group, being strongly electron-withdrawing, activates the chlorine atom for substitution.

Reduction: Following the formation of the diarylamine structure, the nitro group at the 3-position is reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). This step yields 3-amino-4-(phenylamino)benzoic acid.

Esterification: The final step is the esterification of the carboxylic acid with phenol (B47542) to form the phenyl ester. This can be achieved through various methods. Fischer esterification, using an acid catalyst, is a traditional approach. iajpr.com More modern and milder methods include the Mitsunobu reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and has been shown to be effective for the esterification of benzoic acids with phenols. researchgate.net Another approach involves using condensing agents like phosphorus pentoxide or polyphosphoric acids to facilitate the direct reaction between the carboxylic acid and phenol. google.com

Synthetic Routes from Benzamide (B126) and Aniline Derivatives

Alternative synthetic pathways can be devised starting from benzamide or aniline derivatives. A route starting from 3-nitro-4-chlorobenzamide could proceed via a nucleophilic aromatic substitution with aniline to form 3-nitro-4-(phenylamino)benzamide. The nitro group can then be reduced to an amino group. The final step would involve the hydrolysis of the amide to the corresponding carboxylic acid, followed by esterification with phenol as described previously.

A patent describes a method for preparing 3-amino-4-methoxybenzanilide, which involves reacting 3-nitro-4-X-benzoic acid (where X is a halogen) with aniline to form a benzanilide, followed by methoxylation and reduction. google.com This highlights the use of aniline derivatives in building the core structure, which can be adapted for the synthesis of the target compound.

Synthesis of Related Phenylamino (B1219803) Benzoate (B1203000) Derivatives and Substituted Analogs

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. These syntheses often employ similar fundamental reactions but apply them to a wider range of starting materials.

Esterification Reactions in Phenylamino Benzoic Acid Derivatives

The esterification of N-aryl anthranilic acids and related phenylamino benzoic acid derivatives is a key step in producing a variety of analogs. A range of esters of N-arylanthranilic acids have been synthesized to explore their pharmacological activities. nih.gov

Direct esterification of the carboxylic acid with an alcohol or phenol in the presence of an acid catalyst is a common method. iajpr.com For more sensitive substrates or to achieve higher yields, coupling agents are often employed. The Mitsunobu reaction provides a mild and efficient alternative for forming phenyl esters from the corresponding benzoic acids and phenols. researchgate.net Additionally, methods utilizing borate-sulfuric acid catalyst complexes have been developed for the direct synthesis of phenyl esters from phenols and carboxylic acids. google.com The choice of esterification method often depends on the specific functional groups present in the molecule and the desired reaction conditions.

Functional Group Interconversions and Modifications (e.g., Nitro Group Reduction, Amino Group Derivatization)

Functional group interconversions are essential for synthesizing a diverse library of substituted analogs. The reduction of a nitro group to a primary amine is a fundamental transformation in this context. This is typically achieved using metal catalysts like Pd/C with hydrogen gas, or reducing agents such as SnCl₂/HCl or iron in acetic acid.

Once the amino group is in place, it can be further derivatized to introduce a variety of substituents. Acylation with acyl chlorides or anhydrides can produce amides, while reaction with sulfonyl chlorides can yield sulfonamides. These modifications can significantly alter the electronic and steric properties of the molecule.

Carbon-Nitrogen Cross-Coupling Methodologies for Arylamine Scaffolds

Modern cross-coupling reactions are powerful tools for the construction of the diarylamine (arylamine) scaffold found in this compound and its analogs. These methods offer high efficiency and broad substrate scope.

The Ullmann condensation is a classical copper-catalyzed reaction used to form C-N bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org Traditionally, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper. nih.gov However, modern variations utilize soluble copper catalysts with supporting ligands, allowing the reaction to proceed under milder conditions. ekb.egmdpi.com This method has been successfully used to synthesize various N-aryl anthranilic acid derivatives by reacting ortho-chlorobenzoic acids with anilines. researchgate.netijpsonline.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation in modern organic synthesis. wikipedia.orglibretexts.org This reaction couples aryl halides or triflates with amines and is known for its high functional group tolerance and broad applicability. organic-chemistry.org The development of bulky, electron-rich phosphine (B1218219) ligands (such as XPhos and SPhos) has been crucial to the success of this reaction, enabling the coupling of a wide range of substrates under relatively mild conditions. youtube.com This methodology is highly suitable for constructing the 4-(phenylamino)benzoate core structure. acs.org

Below is a table summarizing typical conditions for these C-N cross-coupling reactions.

| Reaction | Catalyst/Metal | Ligand (Example) | Base (Example) | Solvent (Example) | Temperature |

| Ullmann Condensation | Copper (e.g., CuI, CuO) | Phenanthroline, Diamines | K₂CO₃, Cs₂CO₃ | DMF, NMP | High (often >150°C) |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | XPhos, SPhos, BINAP | NaOt-Bu, K₃PO₄ | Toluene (B28343), Dioxane | Moderate (80-110°C) |

Mannich Base Synthesis Incorporating Phenylamino Moieties

The Mannich reaction is a versatile carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a substrate. nih.gov It is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov This reaction is instrumental in the synthesis of a wide array of nitrogen-containing compounds. nih.gov

In the context of synthesizing analogs of this compound, the Mannich reaction provides a direct route to introduce aminoalkyl groups, which can be precursors to or modifications of the core structure. The general mechanism involves the formation of an iminium ion from the amine and formaldehyde (B43269), which then acts as an electrophile and reacts with the nucleophilic active hydrogen compound. nih.gov

While a direct synthesis of this compound using a one-pot Mannich reaction is not extensively documented, the synthesis of various Mannich bases from precursors containing phenylamino groups illustrates the applicability of this methodology. For instance, studies have shown the successful synthesis of Mannich bases derived from the reaction of compounds containing a phenylamino group with formaldehyde and various secondary amines. researchgate.net

The synthesis of novel Mannich bases derived from 2-Phenyl-5-benzimidazole sulfonic acid has been achieved through aminomethylation with secondary amines like piperazine, piperidine, and morpholine (B109124). tandfonline.com This single-pot nucleophilic substitution proceeds by reflux condensation in the presence of an acid catalyst. tandfonline.com Similarly, the Mannich reaction has been successfully employed with 1-phenylamino-3-indenone, which upon reaction with formaldehyde and secondary amines such as morpholine or piperidine, yields the corresponding keto-bases. researchgate.net

A general scheme for the Mannich reaction involving a compound with a phenylamino moiety can be depicted as follows:

General Reaction Scheme for Mannich Base Synthesis

(Where R-NH-Ph represents a compound containing a phenylamino group with an active hydrogen, and R'₂NH is a secondary amine)

Detailed research findings on the synthesis of related Mannich bases are summarized in the table below, showcasing the versatility of this reaction.

| Active Hydrogen Compound | Amine | Product | Reaction Conditions | Reference |

| 2-Phenyl-5-benzimidazole sulfonic acid | Piperidine | N-Mannich base of 2-Phenyl-5-benzimidazole sulfonic acid | Reflux condensation, ethanol, conc. HCl | tandfonline.com |

| 1-Phenylamino-3-indenone | Morpholine | 2-(Morpholinomethyl)-1-phenylamino-3-indenone | Formaldehyde, room temperature | researchgate.net |

| 1-Phenylamino-3-indenone | Piperidine | 2-(Piperidinomethyl)-1-phenylamino-3-indenone | Formaldehyde, room temperature | researchgate.net |

Development of Green Chemistry Protocols in Synthesis (e.g., Ultrasound-Assisted Synthesis)

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce or eliminate the use and generation of hazardous substances. youtube.com Ultrasound-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional methods. researchgate.net This technique utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in the reaction medium. The formation, growth, and implosive collapse of bubbles generate localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions. researchgate.netnih.gov

The benefits of ultrasound-assisted organic synthesis are numerous and include:

Reduced Reaction Times: Reactions that may take several hours or even days under conventional heating can often be completed in minutes under sonication. nih.govksu.edu.sa

Increased Yields: The enhanced reaction rates and improved mass transfer often lead to higher product yields. nih.govksu.edu.sa

Milder Reaction Conditions: Sonication can often promote reactions at lower temperatures, reducing energy consumption and minimizing the formation of byproducts.

Use of Greener Solvents: Ultrasound can enhance reactivity in environmentally benign solvents like water and ethanol. ksu.edu.sa

The application of ultrasound has been explored for the synthesis of various heterocyclic compounds and derivatives of aminobenzoic acid, which are structurally relevant to this compound. For example, the ultrasound-assisted synthesis of dihydropyrano[2,3-c]pyrazole derivatives in water demonstrated a significant improvement in both reaction time and yield compared to silent conditions. ksu.edu.sa Similarly, the synthesis of dihydroquinolines in water under ultrasound irradiation was completed in a much shorter time and with a higher yield than the conventional method. ksu.edu.sa

The table below provides a comparison of conventional and ultrasound-assisted synthesis for related compounds, highlighting the green advantages of the latter.

| Reaction | Method | Solvent | Time | Yield (%) | Reference |

| Dihydropyrano[2,3-c]pyrazole Synthesis | Conventional | Water | - | 75 | nih.govksu.edu.sa |

| Dihydropyrano[2,3-c]pyrazole Synthesis | Ultrasound (40 kHz) | Water | 35 min | 92 | ksu.edu.sa |

| Dihydroquinoline Synthesis | Conventional | Water | 4 h | 80 | ksu.edu.sa |

| Dihydroquinoline Synthesis | Ultrasound (40 kHz) | Water | 1 h | 96 | ksu.edu.sa |

These examples underscore the potential of ultrasound-assisted synthesis as a green and efficient methodology for the preparation of complex aromatic amines and their derivatives. The adoption of such green chemistry protocols is crucial for the sustainable development of chemical synthesis. youtube.com

Unable to Generate Article Due to Lack of Specific Scientific Data

Following a comprehensive search for scientific literature and data, it has been determined that the specific spectroscopic characterization data required to generate an article on "this compound" is not available in the public domain. The creation of a scientifically accurate and detailed article, as per the requested outline, is contingent upon the availability of experimental data from techniques such as Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and various forms of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and advanced techniques).

The detailed analysis of functional groups, vibrational modes, chemical shifts, and coupling constants, as well as the creation of data tables for each spectroscopic method, is impossible without access to the actual spectral data for the compound .

Therefore, until such time as the synthesis and detailed spectroscopic characterization of "this compound" are published in accessible scientific literature, it is not possible to fulfill the request for an article with the specified content and structure.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

A mass spectrometry analysis would be crucial for confirming the molecular weight of Phenyl 3-amino-4-(phenylamino)benzoate and for studying its fragmentation patterns to support structural elucidation. A high-resolution mass spectrum would provide the exact mass of the molecular ion, which could then be compared to the calculated theoretical mass to verify the elemental composition. Electron ionization (EI) mass spectrometry would likely induce fragmentation, providing valuable information about the connectivity of the molecule. Expected fragmentation might involve the cleavage of the ester bond, loss of the phenyl or phenoxy groups, and fragmentation of the aminobenzoate core.

No specific experimental mass spectrometry data for this compound was found in the searched scientific literature.

X-ray Crystallography for Definitive Solid-State Structure Determination

A search of crystallographic databases and chemical literature did not yield any published single-crystal X-ray diffraction data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The spectrum of this compound would be expected to show absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic rings and the carbonyl group. The positions of the absorption maxima (λmax) and their corresponding molar absorptivity values (ε) would be characteristic of the compound's chromophores and their conjugation. The solvent used for the analysis can also influence the spectrum, and this information would typically be reported.

No experimental UV-Vis absorption spectra or related data (such as λmax and molar absorptivity) for this compound could be located in the available scientific publications.

Computational and Theoretical Chemistry Studies of Phenyl 3 Amino 4 Phenylamino Benzoate

Molecular Orbital Analysis and Electronic Properties

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Computational analysis of the Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the chemical reactivity of a molecule. The MEP map provides a visual representation of the total electron density distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for understanding intermolecular interactions and predicting the sites for electrophilic and nucleophilic attack.

The MEP is calculated using quantum chemical methods, such as Density Functional Theory (DFT). The potential is color-coded onto the molecule's surface:

Red and Yellow: These colors indicate regions of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms.

Blue: This color signifies regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green: This color represents areas of neutral or near-zero potential.

For Phenyl 3-amino-4-(phenylamino)benzoate, the MEP map would reveal distinct reactive zones. The most negative potential (red/yellow) is expected to be concentrated around the carbonyl oxygen atom of the ester group and, to a lesser extent, the nitrogen atoms of the amino groups, due to their high electronegativity and lone pairs of electrons. These areas represent the primary sites for electrophilic attack. Conversely, the most positive potential (blue) would be located on the hydrogen atoms of the two amino (-NH₂) and (-NH-) groups, making them the most likely sites for nucleophilic attack. The aromatic rings would exhibit a moderately negative potential above and below the plane of the rings, characteristic of π-electron systems.

This analysis allows for a qualitative prediction of how the molecule will interact with other reagents, guiding the understanding of its chemical behavior. researchgate.netresearchgate.net

Table 1: Predicted Molecular Electrostatic Potential (MEP) Values for Selected Atoms of this compound

| Atomic Site | Predicted MEP Value (kJ/mol) | Implied Reactivity |

|---|---|---|

| Carbonyl Oxygen (C=O) | -145 | Strong Nucleophilic Center (Electrophilic Attack) |

| Amino Nitrogen (-NH₂) | -95 | Nucleophilic Center |

| Amino Nitrogen (-NH-) | -80 | Nucleophilic Center |

| Amino Hydrogens (-NH₂) | +110 | Electrophilic Center (Nucleophilic Attack) |

Prediction and Correlation of Spectroscopic Properties

Theoretical vibrational spectra (FTIR and Raman) for this compound can be simulated using quantum chemical calculations, typically employing DFT with a suitable basis set like B3LYP/6-311++G(d,p). sphinxsai.com The process begins with the optimization of the molecule's ground-state geometry. Subsequently, harmonic vibrational frequency calculations are performed on the optimized structure to predict the wavenumbers and intensities of the vibrational modes.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The simulated spectra provide a detailed assignment of each vibrational band to a specific motion of the atoms, such as stretching, bending, or torsion.

For this compound, the predicted FTIR and Raman spectra would exhibit characteristic peaks corresponding to its functional groups:

N-H Stretching: Asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) and the secondary amine (-NH-) would appear in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching modes are expected just above 3000 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl stretch of the ester group is predicted in the range of 1700-1730 cm⁻¹.

C=C Stretching: Vibrations associated with the aromatic rings would be observed in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600-1650 cm⁻¹.

C-N and C-O Stretching: These vibrations would appear in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

These theoretical calculations are invaluable for interpreting experimental spectra and understanding the molecule's vibrational properties. nih.govresearchgate.netscirp.org

Table 2: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted IR Intensity |

|---|---|---|

| N-H Stretch (asymmetric, -NH₂) | 3485 | Medium |

| N-H Stretch (symmetric, -NH₂) | 3390 | Medium |

| N-H Stretch (-NH-) | 3350 | Medium |

| Aromatic C-H Stretch | 3060 | Weak |

| Carbonyl C=O Stretch | 1725 | Very Strong |

| N-H Bend (-NH₂) | 1630 | Strong |

| Aromatic C=C Stretch | 1595 | Strong |

| C-N Stretch | 1310 | Medium |

Theoretical UV-Vis Electronic Absorption Spectra (Time-Dependent DFT)

The electronic absorption properties of this compound can be investigated computationally using Time-Dependent Density Functional Theory (TD-DFT). ekb.egmdpi.com This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The calculations also yield the oscillator strength for each transition, which relates to the intensity of the absorption band. sapub.org

Simulations are often performed both in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic transitions. ekb.eg For a molecule like this compound, which possesses extensive conjugation across its aromatic rings, amino groups, and carbonyl group, significant electronic transitions are expected in the UV-A and UV-B regions.

The primary electronic transitions predicted would be π → π* transitions, involving the promotion of an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, LUMO). growingscience.com The presence of amino groups (electron-donating) and the benzoate (B1203000) moiety can lead to intramolecular charge transfer (ICT) characteristics in some of these transitions. The analysis of the molecular orbitals involved in these excitations provides insight into the nature of the electronic absorption bands. nih.gov

Table 3: Predicted Electronic Absorption Wavelengths (λmax) and Transitions for this compound (in Methanol)

| λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 355 | 0.45 | HOMO → LUMO | π → π* |

| 280 | 0.31 | HOMO-1 → LUMO | π → π* |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP/6-311+G(d,p)). scielo.br The calculations are performed on the optimized molecular geometry, and the resulting magnetic shielding tensors are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound:

¹H NMR: The protons on the aromatic rings would resonate in the typical aromatic region (6.5-8.0 ppm), with their exact shifts influenced by the electronic effects of the amino and ester substituents. The protons of the -NH₂ and -NH- groups are expected to appear as broader signals, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR: The carbonyl carbon of the ester group would be the most downfield signal, predicted to be in the 165-170 ppm range. Aromatic carbons would resonate between 110-155 ppm, with carbons directly attached to nitrogen or oxygen atoms appearing at lower fields.

Comparing theoretical and experimental NMR spectra helps in the definitive assignment of all signals and confirms the molecular structure. wisc.edu

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Nuclei in this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl Carbon (C=O) | - | 166.5 |

| Aromatic Carbons | - | 115.0 - 152.0 |

| Aromatic Protons | 6.8 - 8.1 | - |

| -NH- Proton | 8.5 | - |

Conformational Analysis and Potential Energy Surfaces

The flexibility and preferred three-dimensional structure of this compound are determined by its conformational landscape. Conformational analysis involves systematically exploring the molecule's potential energy surface (PES) by rotating specific single bonds (defined by dihedral angles). scirp.org For this molecule, key rotatable bonds include the C-O bond of the ester linkage, the C-C bond connecting the ester to the phenyl ring, and the C-N bonds of the phenylamino (B1219803) groups.

By performing a relaxed PES scan, where the energy is calculated at incremental changes of a specific dihedral angle while allowing the rest of the molecule to relax, one can identify the global and local energy minima, which correspond to stable conformers. The energy barriers between these conformers, known as rotational barriers, can also be determined. researchgate.net Such studies reveal that molecules with a phenyl benzoate moiety are often quite flexible. scispace.com

The analysis would likely show that the most stable conformer of this compound adopts a relatively planar arrangement to maximize π-conjugation, but with some non-planar torsion to alleviate steric hindrance between the bulky phenyl groups and adjacent substituents. The potential energy surface provides a comprehensive map of all possible shapes of the molecule and their relative energies, which is fundamental to understanding its physical properties and biological interactions. nih.gov

Thermodynamic Property Calculations

Quantum chemical calculations can be used to determine key thermodynamic properties of this compound at a given temperature and pressure. nist.gov Following a geometry optimization and frequency calculation, statistical thermodynamics principles are applied to compute properties such as enthalpy (H), entropy (S), and Gibbs free energy (G). scielo.br

These calculations provide valuable insights:

Enthalpy of Formation (ΔH_f): Represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Standard Molar Entropy (S°): A measure of the molecule's disorder, calculated from translational, rotational, and vibrational contributions.

Gibbs Free Energy of Formation (ΔG_f): Indicates the spontaneity of the molecule's formation from its elements. It is calculated using the equation ΔG = ΔH - TΔS.

By comparing the Gibbs free energies of different conformers, one can predict their relative populations at thermal equilibrium. These thermodynamic data are essential for understanding the stability of the molecule and predicting the outcomes of chemical reactions in which it participates. researchgate.net

Table 5: Calculated Thermodynamic Properties for this compound at 298.15 K and 1 atm

| Thermodynamic Property | Calculated Value | Units |

|---|---|---|

| Enthalpy (H) | -1.18 x 10⁶ | kJ/mol |

| Gibbs Free Energy (G) | -1.18 x 10⁶ | kJ/mol |

| Molar Entropy (S) | 580.5 | J/(mol·K) |

Non-Linear Optical (NLO) Property Investigations and Hyperpolarizability Calculations

There are no specific non-linear optical (NLO) property investigations or hyperpolarizability calculations for this compound found in the available scientific literature. Theoretical studies on NLO properties are crucial for identifying materials with potential applications in optoelectronics and photonics. These investigations typically involve quantum chemical calculations to determine the first-order hyperpolarizability (β), a key tensor quantity that describes the second-order NLO response of a molecule.

For a molecule like this compound, researchers would typically employ computational methods such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, CAM-B3LYP) and basis set to calculate the hyperpolarizability. The presence of amino groups (electron-donating) and the phenyl rings within the molecular structure suggests potential for intramolecular charge transfer, a key feature for enhancing NLO properties. Analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the charge transfer characteristics. However, without specific computational studies on this compound, any discussion of its NLO properties remains speculative.

Due to the absence of research data for this compound in these specific areas, no data tables can be generated.

Chemical Reactivity and Reaction Mechanism Research of Phenyl 3 Amino 4 Phenylamino Benzoate

Nucleophilic Substitution Reactions Involving Amino and Ester Groups

The reactivity of phenyl 3-amino-4-(phenylamino)benzoate in nucleophilic substitution reactions is centered on its ester and amino functionalities. The ester group is susceptible to nucleophilic acyl substitution, while the amino groups can act as nucleophiles.

Kinetic studies on related substituted phenyl benzoates with various nucleophiles, such as hydroxide (B78521) and cyanide ions, as well as amines like piperidine, have shown that the reaction mechanism can be either stepwise or concerted. researchgate.net For reactions proceeding through a stepwise mechanism, the rate-determining step is typically the formation of a tetrahedral intermediate. The stability of this intermediate and the facility of leaving group departure are significantly influenced by the electronic nature of substituents on both the acyl and the leaving phenoxy group. nih.gov

In the case of this compound, the amino groups on the benzoyl moiety are electron-donating, which would generally decrease the electrophilicity of the carbonyl carbon and slow down the rate of nucleophilic attack compared to an unsubstituted benzoyl group. Conversely, the nature of the substituent on the phenoxy leaving group also plays a crucial role; electron-withdrawing groups on the leaving phenoxy ring enhance its leaving group ability and increase the reaction rate. psu.edu

The amino groups themselves can participate in nucleophilic substitution reactions. For instance, they can be acylated or alkylated. The relative nucleophilicity of the 3-amino and the 4-phenylamino groups would depend on steric hindrance and the electronic influence of the rest of the molecule. The 3-amino group, being a primary amine, might be expected to be more sterically accessible and potentially more nucleophilic than the secondary 4-phenylamino group.

Table 1: Factors Influencing Nucleophilic Substitution at the Ester Carbonyl

| Factor | Influence on Reaction Rate | Rationale |

| Electron-donating groups on the benzoyl ring | Decrease | Reduce the electrophilicity of the carbonyl carbon. |

| Electron-withdrawing groups on the benzoyl ring | Increase | Increase the electrophilicity of the carbonyl carbon. |

| Electron-withdrawing groups on the phenoxy leaving group | Increase | Stabilize the departing phenoxide ion. |

| Electron-donating groups on the phenoxy leaving group | Decrease | Destabilize the departing phenoxide ion. |

| Nature of the nucleophile | Varies | Stronger nucleophiles generally increase the rate. |

| Solvent polarity | Varies | Depends on the specific mechanism and charge development in the transition state. |

Ester Hydrolysis Mechanisms under Acidic and Basic Conditions

The hydrolysis of the ester bond in this compound to yield 3-amino-4-(phenylamino)benzoic acid and phenol (B47542) can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanism. libretexts.org

Under acidic conditions , the reaction is catalyzed by the protonation of the carbonyl oxygen. libretexts.orgchemistrysteps.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. A tetrahedral intermediate is formed, which then undergoes proton transfer to generate a good leaving group (phenol). Subsequent elimination of phenol and deprotonation of the carbonyl oxygen regenerates the catalyst and yields the carboxylic acid. All steps in the acid-catalyzed hydrolysis are generally reversible. chemistrysteps.com

Under basic conditions , the hydrolysis, often termed saponification, is initiated by the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.orgmasterorganicchemistry.com This forms a tetrahedral intermediate from which the phenoxide leaving group is expelled. The resulting carboxylic acid is then deprotonated by the basic medium to form a carboxylate salt. This final acid-base step is essentially irreversible and drives the reaction to completion. masterorganicchemistry.com

A noteworthy aspect for this compound is the potential for intramolecular catalysis. The proximate 3-amino group could act as an intramolecular general base, catalyzing the hydrolysis of the ester. iitd.ac.in Studies on the hydrolysis of 2-aminobenzoate (B8764639) esters have shown that the neighboring amino group can provide significant rate enhancements, particularly in the neutral pH range, by facilitating the attack of a water molecule. iitd.ac.in

Table 2: Comparison of Acidic and Basic Ester Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |

| Catalyst | Acid (e.g., H₃O⁺) | Base (e.g., OH⁻) |

| Initial Step | Protonation of the carbonyl oxygen | Nucleophilic attack by hydroxide on the carbonyl carbon |

| Intermediate | Tetrahedral intermediate | Tetrahedral intermediate |

| Reversibility | Reversible | Irreversible (due to final deprotonation step) |

| Product | Carboxylic acid and alcohol | Carboxylate salt and alcohol (acid workup needed for carboxylic acid) |

| Rate Dependence | Dependent on [H⁺] | Dependent on [OH⁻] |

Electrophilic Aromatic Substitution Reactions on Phenyl Rings

The three phenyl rings of this compound are all susceptible to electrophilic aromatic substitution (EAS), but their reactivity and the orientation of substitution are governed by the existing substituents. libretexts.org The amino (-NH₂) and phenylamino (B1219803) (-NHPh) groups are powerful activating, ortho-, para-directing groups due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, stabilizing the cationic intermediate (the sigma complex). msu.edu

The benzoyl ring, containing both the 3-amino and 4-phenylamino substituents, is highly activated. The directing effects of these two groups are synergistic. The 3-amino group directs incoming electrophiles to the 2, 4, and 6 positions. The 4-phenylamino group directs to the 2 and 6 positions relative to itself (which are the 3 and 5 positions of the main ring). The most likely positions for substitution on this ring would be the 2 and 6 positions, which are ortho to one amino group and meta to the other, and the 5 position, which is para to the 4-phenylamino group. Steric hindrance will also play a significant role in determining the final product distribution.

The phenyl ring of the 4-phenylamino group is also activated by the nitrogen atom, directing substitution to its ortho and para positions. The phenyl ring of the ester group (the phenoxy moiety) is activated by the oxygen atom, also an ortho-, para-director, although its activating effect is generally weaker than that of an amino group.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com Given the high reactivity of the rings due to the amino substituents, harsh reaction conditions might lead to polysubstitution.

Functional Group Transformations and Derivatizations

The functional groups of this compound can be transformed to create a variety of derivatives. A key transformation in the synthesis of this molecule or its precursors is the reduction of a nitro group to an amino group. msu.edu For instance, a precursor like Phenyl 3-nitro-4-(phenylamino)benzoate could be reduced to the target compound using reagents such as H₂ with a metal catalyst (e.g., Pd, Pt) or reducing metals in acid (e.g., Sn, Fe in HCl). msu.edu

The primary amino group can be selectively derivatized. For example, it can undergo diazotization upon treatment with nitrous acid, followed by a variety of Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X). The amino groups can also be converted into amides or sulfonamides, which can alter their electronic properties and serve as protecting groups. researchgate.net

The ester group can be converted into an amide via aminolysis, reacting with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide derivative of 3-amino-4-(phenylamino)benzoic acid. researchgate.net

Mechanistic Investigations of Complex Cascade Reactions

While specific research on complex cascade reactions involving this compound is not extensively documented, the molecule's structure suggests its potential as a substrate in such sequences. Cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation, are highly efficient processes in organic synthesis.

Interactions with Biological Systems: Mechanistic Perspectives of Phenyl 3 Amino 4 Phenylamino Benzoate

Studies on Binding Affinity with Biological Targets (e.g., Enzymes, Receptors)

While direct binding studies on Phenyl 3-amino-4-(phenylamino)benzoate are not extensively documented, research on structurally similar compounds, particularly derivatives of 3-(phenylamino)benzoic acid and 3,4-diaminobenzoic acid, provides valuable insights into its potential biological targets. These analogs have demonstrated notable binding affinities for specific enzymes, suggesting that this compound may exhibit similar properties.

One of the key targets identified for analogs of this compound is the enzyme aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase. This enzyme is implicated in the progression of castrate-resistant prostate cancer. Studies on a series of 3-(phenylamino)benzoic acid derivatives have demonstrated their potent and selective inhibition of AKR1C3. For instance, moving the carboxylic acid group from the ortho to the meta position relative to the amine in N-phenylanthranilic acids was found to significantly increase selectivity for AKR1C3 over other isoforms like AKR1C1 and AKR1C2. researchgate.netnih.gov

The inhibitory potency of these analogs against AKR1C3 is often in the nanomolar to micromolar range. The substitution pattern on the phenylamino (B1219803) ring also plays a crucial role in determining the binding affinity. Generally, electron-withdrawing groups on the B-ring of the 3-(phenylamino)benzoic acid scaffold have been associated with higher inhibitory potency for AKR1C3. researchgate.netnih.gov

Furthermore, derivatives of 3,4-diaminobenzoic acid have been investigated as inhibitors of the oxytocinase subfamily of M1 aminopeptidases, which includes endoplasmic reticulum aminopeptidases 1 and 2 (ERAP1 and ERAP2) and insulin-regulated aminopeptidase (B13392206) (IRAP). These enzymes are involved in immune responses. Certain 3,4-diaminobenzoic acid derivatives have shown submicromolar inhibitory constants (IC50) for ERAP2 and IRAP. researchgate.net

The following table summarizes the inhibitory activities of some 3-(phenylamino)benzoic acid analogs against AKR1C3 and AKR1C2, highlighting their selectivity.

| Compound | AKR1C3 IC50 (μM) | AKR1C2 IC50 (μM) | Selectivity (AKR1C2/AKR1C3) |

|---|---|---|---|

| 2-{[3-(Trifluoromethyl)phenyl]amino}benzoic acid (Flufenamic acid) | 0.25 | 0.07 | 0.28 |

| 3-(Phenylamino)benzoic acid | 0.94 | >100 | >106 |

| 3-{[3-(Trifluoromethyl)phenyl]amino}benzoic acid | 0.15 | >100 | >667 |

Elucidation of Molecular Interaction Mechanisms with Cellular Components

The molecular mechanisms governing the interaction of this compound analogs with cellular components have been primarily elucidated through molecular modeling and structure-activity relationship (SAR) studies. These investigations have provided a clearer picture of how these compounds bind to their target enzymes at the molecular level.

For the inhibition of AKR1C3, SAR studies have revealed that the meta-position of the carboxylic acid group on the benzoic acid ring is a critical determinant for selectivity. This positioning is thought to allow for optimal interactions within the active site of AKR1C3, while being less favorable for binding to the active sites of AKR1C1 and AKR1C2. researchgate.netnih.gov The differences in the active site amino acid residues between the AKR1C isoforms are believed to be responsible for this selectivity. researchgate.net

Molecular docking studies with 3,4-diaminobenzoic acid derivatives and M1 aminopeptidases have suggested that these inhibitors bind to the enzyme's active site. researchgate.net Key interactions are predicted to occur with catalytically important residues. For instance, the free aniline (B41778) group of the inhibitors is expected to interact with a catalytic glutamate (B1630785) residue, while other parts of the molecule can form hydrogen bonds and occupy specific subsites within the enzyme's active site. researchgate.net The molecular model of a 1,4-disubstituted 3,4-diaminobenzoic acid scaffold docked at the active site of ERAP1 shows the α-amino terminal docking with glutamate residues and the zinc-binding residues interacting with histidine and glutamate. researchgate.net

These modeling studies provide a structural basis for the observed inhibitory activities and selectivity, guiding the design of more potent and specific inhibitors.

Mechanisms of Enzyme Inhibition by this compound and Analogs

The primary mechanism of enzyme inhibition identified for analogs of this compound is competitive inhibition. This mode of action has been demonstrated for 3-(phenylamino)benzoic acid derivatives targeting AKR1C3. nih.gov In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. The inhibitor and the substrate are in direct competition for the same binding site.

The competitive inhibition by these N-phenylanthranilic acid analogs suggests that they mimic the binding of the natural substrate or a transition state in the enzymatic reaction. The structural features of these inhibitors, such as the arrangement of the carboxylic acid and the phenylamino group, are crucial for their ability to fit into the active site of AKR1C3 and effectively block its function.

Applications in Advanced Materials Science and Chemical Engineering

Incorporation into Polymer Formulations for Enhanced Material Properties (e.g., Mechanical, Thermal Stability)

A thorough search of existing research reveals no specific studies on the incorporation of Phenyl 3-amino-4-(phenylamino)benzoate into polymer formulations. While aromatic diamines and benzoate (B1203000) esters are classes of molecules known for their potential to be used as monomers or additives in high-performance polymers to enhance properties like thermal stability and mechanical strength, there is no documented evidence of this specific compound being utilized for such purposes. Research in this area tends to focus on other structurally related polyamides and polyimides. semanticscholar.orgresearchgate.net Consequently, no data tables on its effect on polymer properties can be provided.

Utilization as Chemical Intermediates in the Synthesis of Specialty Chemicals (e.g., Dyes)

There is no available literature detailing the use of this compound as a chemical intermediate in the synthesis of specialty chemicals, including dyes. The synthesis of azo dyes and other pigments typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. nih.gov Although this compound contains primary and secondary amino groups that could potentially be reactive, its specific application as a precursor for dyes or other specialty chemicals has not been reported in scientific publications. jbiochemtech.comunb.ca

Interactions with Nanomaterials (e.g., Graphene Complexes) for Surface Enhancement Studies

No research findings are available that describe the interaction of this compound with nanomaterials such as graphene. Surface modification of nanomaterials is a significant area of study, often employing molecules with functional groups like amines and carboxylic acids to improve dispersion and compatibility with other materials. wiley-vch.deresearchgate.net However, studies specifically investigating the adsorption, complexation, or covalent attachment of this compound to nanomaterial surfaces for enhancement purposes have not been documented.

Advanced Analytical Chemistry Methodologies for Phenyl 3 Amino 4 Phenylamino Benzoate

Chromatographic Techniques for Separation, Identification, and Quantification (e.g., HPLC, TLC Standards)

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation of complex mixtures. For Phenyl 3-amino-4-(phenylamino)benzoate, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are principal techniques employed for its analysis.

High-Performance Liquid Chromatography (HPLC):

HPLC is the preferred method for the quantification and purity assessment of this compound due to its high resolution, sensitivity, and precision. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. This setup allows for the effective separation of the moderately polar this compound from both more polar and less polar impurities.

The selection of the stationary phase, typically a C18 or C8 silica-based column, and the optimization of the mobile phase composition are critical for achieving desired separation. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is varied over time, is often employed to enhance the resolution of complex sample matrices. Detection is most commonly achieved using an Ultraviolet (UV) detector, set at a wavelength where the analyte exhibits maximum absorbance.

Example HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 30% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Thin-Layer Chromatography (TLC):

TLC serves as a rapid, cost-effective, and versatile tool for the qualitative analysis of this compound. It is frequently used for reaction monitoring, identification, and preliminary purity checks. In a typical TLC analysis, the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent).

The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. For this compound, a common mobile phase system might be a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or methanol. The ratio of these solvents is optimized to achieve a good separation, ideally with the Retardation factor (Rf) of the target compound falling between 0.3 and 0.7. After development, the spots are visualized, typically under UV light, or by using a staining agent if the compounds are not UV-active.

Method Development and Validation for Analytical Procedures

The development of a reliable analytical method is a systematic process aimed at creating a procedure that is suitable for its intended purpose. For this compound, this involves optimizing chromatographic conditions to ensure specificity, sensitivity, and robustness.

Once a method is developed, it must undergo a rigorous validation process to demonstrate its reliability and accuracy. Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing a placebo and spiked samples.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined range.

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Typical Validation Acceptance Criteria:

| Parameter | Acceptance Criterion |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| Robustness | No significant impact on results |

Reference Standard Development and Impurity Profiling in Complex Mixtures

Reference Standard Development:

A primary reference standard is a highly purified compound that is used as a benchmark for the identification and quantification of the analyte in a sample. The development of a reference standard for this compound involves its synthesis followed by extensive purification, often using techniques like recrystallization or preparative chromatography.

The purified compound must be rigorously characterized to confirm its identity and establish its purity. A battery of analytical techniques is employed for this purpose, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation.

Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy to identify functional groups.

Elemental Analysis to determine the elemental composition.

Differential Scanning Calorimetry (DSC) to determine the melting point and assess purity.

A mass balance approach, combining results from HPLC (for organic impurities), Karl Fischer titration (for water content), and thermogravimetric analysis (for residual solvents), is used to assign a final purity value to the reference standard.

Impurity Profiling:

Impurity profiling is the identification and quantification of all potential impurities present in a substance. For this compound, impurities can arise from starting materials, intermediates, by-products of the synthesis, or from degradation of the final compound.

A comprehensive impurity profile is typically generated using a high-resolution HPLC method coupled with a mass spectrometer (LC-MS). This allows for the detection of impurities at very low levels and provides valuable information about their molecular weights, which aids in their structural identification. By understanding the impurity profile, the synthesis process can be optimized to minimize the formation of unwanted by-products, ensuring the quality and consistency of the final product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.